Technical Guide: Chemical Structure and Pharmacology of CP-141938
Technical Guide: Chemical Structure and Pharmacology of CP-141938
The following technical guide details the chemical structure, pharmacological profile, and experimental characterization of CP-141938 , a highly selective Neurokinin-1 (NK1) receptor antagonist used primarily as a model substrate for P-glycoprotein (P-gp) efflux studies.[1]
[1]
Executive Summary
CP-141938 is a synthetic small molecule belonging to the 2-phenyl-3-aminopiperidine class of NK1 receptor antagonists.[1] Developed by Pfizer, it is structurally analogous to CP-99,994 and CP-122,721 but is distinguished by its high susceptibility to P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier (BBB).[1]
While it possesses high affinity for the NK1 receptor, its utility in drug development lies in its role as a reference probe for assessing BBB penetration and transporter liability.[1] It is widely cited in pharmacokinetic studies comparing brain slice uptake versus brain homogenate binding to predict unbound brain drug concentrations (
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification
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IUPAC Name:
-[4-Methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]- -methylmethanesulfonamide[1] -
Molecular Formula:
[1][2][4]
Structural Pharmacophore
The structure of CP-141938 is built upon a cis-2,3-disubstituted piperidine scaffold, which is critical for NK1 receptor binding.[1] The molecule consists of three distinct domains:
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The Scaffold: A piperidine ring substituted with a phenyl group at the C2 position and an amino group at the C3 position.[1] The stereochemistry is cis , typically the (2S,3S) enantiomer in this chemical series.[1]
-
The Linker: A methylene bridge (-CH2-) connecting the secondary amine of the piperidine to the central aromatic core.[1]
-
The Efflux-Modulating Tail: A central phenyl ring substituted with:
Physiochemical Properties
| Property | Value | Context |
| LogP | ~2.5 - 3.0 | Lipophilic enough for passive diffusion but limited by efflux.[1] |
| pKa | ~9.0 (Piperidine N) | Basic nitrogen is protonated at physiological pH.[1] |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor interaction.[1] |
| PSA | ~80 Ų | Polar Surface Area.[1] |
| BBB Permeability | High (Passive) / Low (Net) | High passive permeability masked by rapid P-gp efflux.[1] |
Structural Connectivity Diagram
The following diagram illustrates the logical connectivity of the CP-141938 pharmacophore.
Caption: Pharmacophore connectivity of CP-141938 showing the core scaffold and functional groups.[1]
Synthesis & Characterization
While specific patent protocols for CP-141938 are proprietary, the synthesis follows the established Reductive Amination route used for the Pfizer NK1 antagonist series (e.g., CP-99,994).[1]
Retrosynthetic Analysis
The molecule is assembled by coupling two key intermediates:
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Amine Component: (2S,3S)-2-phenylpiperidin-3-amine (The "CP-scaffold").[1]
-
Aldehyde Component: 2-methoxy-5-(N-methylmethanesulfonamido)benzaldehyde.[1]
Synthetic Protocol (Reconstructed)
This protocol describes the coupling of the core scaffold to the side chain.[1]
Step 1: Preparation of the Aldehyde
-
Reagents: 5-amino-2-methoxybenzaldehyde, Methanesulfonyl chloride (MsCl), Sodium Hydride (NaH), Methyl Iodide (MeI).[1]
-
Mechanism: Sulfonylation of the aniline followed by N-methylation yields the aldehyde precursor.[1]
Step 2: Reductive Amination (Coupling) [1]
-
Reagents: (2S,3S)-2-phenylpiperidin-3-amine, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve 1.0 eq of the aldehyde and 1.0 eq of the amine in DCM.
-
Add catalytic AcOH to facilitate imine formation.[1] Stir for 1 hour at room temperature.
-
Add 1.5 eq of STAB (mild reducing agent) to reduce the imine to the secondary amine.[1]
-
Quench with saturated NaHCO3 and extract with DCM.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Step 3: Characterization (Expected Signals) [1]
-
1H NMR (CDCl3): Diagnostic signals include the methoxy singlet (~3.8 ppm), sulfonamide methyls (~2.8-3.0 ppm), and the benzylic methylene doublet (~3.5-3.8 ppm).[1]
-
MS (ESI+): m/z = 404.2 [M+H]+.[1]
Pharmacological Context: The P-gp Probe[1]
CP-141938 is most critical in research as a negative control for BBB penetration .[1] Unlike its analog CP-122,721 (which penetrates the brain well), CP-141938 is actively pumped out of the brain by P-glycoprotein.[1]
Mechanism of Action[11]
-
Primary Target: Antagonist at the Neurokinin-1 (NK1) receptor (Substance P receptor).[1][9]
-
Transport: High-affinity substrate for MDR1 (P-glycoprotein/ABCB1) .[1]
-
Significance: In Mdr1a/1b knockout mice, the brain-to-plasma ratio of CP-141938 increases >50-fold compared to wild-type mice, making it the "gold standard" for validating P-gp efflux liability.[1]
Experimental Protocol: Brain Slice Uptake Assay
This assay is the industry standard for determining the unbound volume of distribution in the brain (
Objective: Measure the unbound fraction of CP-141938 in brain tissue (
Protocol:
-
Tissue Preparation:
-
Incubation:
-
Analysis:
-
Calculation:
Workflow Diagram: BBB Assessment Logic
The following diagram details the decision logic when using CP-141938 to assess blood-brain barrier penetration.
Caption: Workflow for confirming P-gp substrate liability using CP-141938 as a probe.
References
-
Liu, X., et al. (2006).[1] "Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration."[1] Drug Metabolism and Disposition. Link
-
Doran, A., et al. (2005).[1] "The impact of P-glycoprotein on the disposition of drugs targeted for indications of the central nervous system." Drug Metabolism and Disposition. Link
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Mahar Doan, K.M., et al. (2002).[1] "Passive permeability and P-glycoprotein-mediated efflux differentiate central nervous system (CNS) and non-CNS marketed drugs."[1] Journal of Pharmacology and Experimental Therapeutics. Link
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Pfizer Inc. (1996).[1] "Substituted Piperidines as Substance P Antagonists." U.S. Patent 5,559,126 (Scaffold Reference).[1] Link
-
PubChem. (2025).[1] "CP-141938 Compound Summary." National Library of Medicine.[1] Link
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- 3. molcore.com [molcore.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
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- 6. CAS # 180084-26-8, SB 224289A: more information. [chemblink.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
